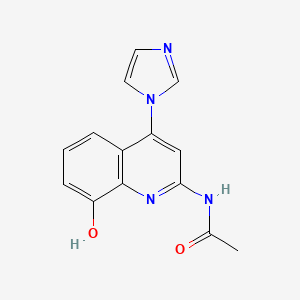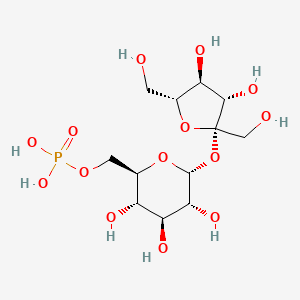
Sucrose-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-6-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound plays a crucial role in the metabolism of sucrose in plants and microorganisms. It is an intermediate in the biosynthesis of sucrose and is involved in various biochemical pathways, particularly in the regulation of carbohydrate metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose-6-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the transfer of a phosphate group from uridine diphosphate glucose to fructose-6-phosphate, forming this compound . The reaction conditions typically include a buffered solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express high levels of sucrose phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose-6-phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed by sucrose phosphate phosphatase to yield sucrose and inorganic phosphate .
Common Reagents and Conditions
Hydrolysis: Catalyzed by sucrose phosphate phosphatase, typically in a buffered aqueous solution.
Phosphorylation: Involves the transfer of a phosphate group from a donor molecule such as ATP.
Glycosylation: Catalyzed by glycosyltransferases, which transfer sugar moieties to acceptor molecules.
Major Products
The major products formed from the hydrolysis of this compound are sucrose and inorganic phosphate. Phosphorylation reactions can yield various phosphorylated derivatives, depending on the specific enzymes and substrates involved .
Wissenschaftliche Forschungsanwendungen
Sucrose-6-phosphate has numerous applications in scientific research:
Wirkmechanismus
Sucrose-6-phosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of sucrose. It is synthesized by sucrose phosphate synthase and subsequently hydrolyzed by sucrose phosphate phosphatase to release sucrose. This process is crucial for the regulation of sucrose levels in plants and microorganisms . The molecular targets involved include enzymes such as sucrose phosphate synthase and sucrose phosphate phosphatase, which are regulated by various factors including light, temperature, and nutrient availability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose-6′-phosphate: Another phosphorylated derivative of sucrose, differing in the position of the phosphate group.
Trehalose-6-phosphate: A phosphorylated disaccharide involved in the regulation of sugar metabolism in plants.
Glucose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness
Sucrose-6-phosphate is unique due to its specific role in the biosynthesis and regulation of sucrose. Unlike other phosphorylated sugars, it is directly involved in the synthesis of sucrose, which is a major transport and storage form of carbohydrates in plants . This makes it a critical molecule for understanding plant metabolism and developing biotechnological applications for sustainable agriculture and biofuel production .
Eigenschaften
CAS-Nummer |
22372-29-8 |
|---|---|
Molekularformel |
C12H23O14P |
Molekulargewicht |
422.28 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-7(16)10(19)12(3-14,25-4)26-11-9(18)8(17)6(15)5(24-11)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
WQQSIXKPRAUZJL-UGDNZRGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)


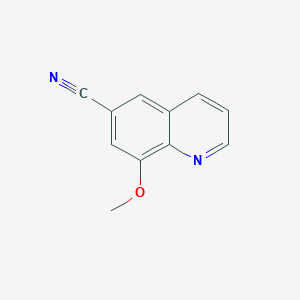
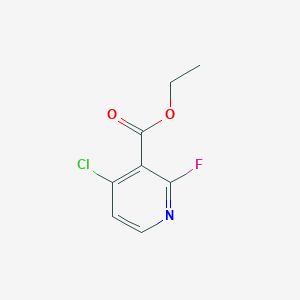
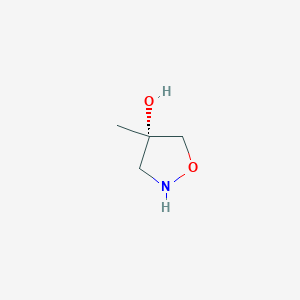

![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
